molecular formula C26H19N5O B11141769 (2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11141769
M. Wt: 417.5 g/mol
InChI Key: PYNMELYEYMZJOF-RGEXLXHISA-N
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Description

“(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile” is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure consists of a benzimidazole ring fused with a pyrazole ring.
  • The substituents include a phenyl group, a methoxyphenyl group, and a cyano (nitrile) group.

This compound exhibits interesting properties due to its aromatic rings and functional groups

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials. Here’s a simplified synthetic route:

  • Benzimidazole Formation

    • Start with o-phenylenediamine (1) and an aldehyde (2), such as 2-formylbenzoic acid.
    • React them under acidic conditions to form the benzimidazole ring.
    • The resulting intermediate contains the benzimidazole moiety.
  • Pyrazole Formation

    • Combine the benzimidazole intermediate with a phenylhydrazine derivative (3) and an α,β-unsaturated ketone (4).
    • Cyclization occurs, leading to the formation of the pyrazole ring.
    • The nitrile group can be introduced during this step.

Industrial Production

While laboratory-scale synthesis is feasible, industrial production often involves more efficient methods. Continuous flow processes, solid-phase synthesis, and catalytic reactions are explored for scalability.

Chemical Reactions Analysis

Reactions

    Oxidation: The phenyl group can undergo oxidation to form a phenyl ketone.

    Reduction: Reduction of the nitrile group yields the corresponding amine.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like KMnO₄ or PCC.

    Reduction: Hydrogen gas over a metal catalyst (e.g., Pd/C).

    Substitution: Alkyl halides or amines as nucleophiles.

Major Products

  • Oxidation: Phenyl ketone.
  • Reduction: Aminobenzimidazole.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential drug candidates due to its structural features.

    Biochemistry: Studying interactions with biological targets.

    Materials Science: Organic electronics, sensors, and catalysts.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related heterocyclic compounds like benzimidazoles, pyrazoles, and nitriles.

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C26H19N5O

Molecular Weight

417.5 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C26H19N5O/c1-32-22-11-7-8-18(15-22)25-20(17-31(30-25)21-9-3-2-4-10-21)14-19(16-27)26-28-23-12-5-6-13-24(23)29-26/h2-15,17H,1H3,(H,28,29)/b19-14-

InChI Key

PYNMELYEYMZJOF-RGEXLXHISA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

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